molecular formula C14H11F3N2O B12514047 4-benzoyl-N-methyl-6-(trifluoromethyl)pyridin-3-amine

4-benzoyl-N-methyl-6-(trifluoromethyl)pyridin-3-amine

Cat. No.: B12514047
M. Wt: 280.24 g/mol
InChI Key: JGHAXSICOUBLRG-UHFFFAOYSA-N
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Description

4-benzoyl-N-methyl-6-(trifluoromethyl)pyridin-3-amine is an organic compound that features a trifluoromethyl group, a benzoyl group, and a pyridine ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .

Preparation Methods

This process involves the use of carbon-centered radical intermediates . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-benzoyl-N-methyl-6-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-benzoyl-N-methyl-6-(trifluoromethyl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzoyl-N-methyl-6-(trifluoromethyl)pyridin-3-amine involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-benzoyl-N-methyl-6-(trifluoromethyl)pyridin-3-amine include other trifluoromethyl-containing compounds such as fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine) and pexidartinib. These compounds share the trifluoromethyl group, which imparts unique chemical and biological properties

Properties

Molecular Formula

C14H11F3N2O

Molecular Weight

280.24 g/mol

IUPAC Name

[5-(methylamino)-2-(trifluoromethyl)pyridin-4-yl]-phenylmethanone

InChI

InChI=1S/C14H11F3N2O/c1-18-11-8-19-12(14(15,16)17)7-10(11)13(20)9-5-3-2-4-6-9/h2-8,18H,1H3

InChI Key

JGHAXSICOUBLRG-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C(C=C1C(=O)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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